molecular formula C9H9N3O B1311328 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one CAS No. 82507-66-2

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Cat. No.: B1311328
CAS No.: 82507-66-2
M. Wt: 175.19 g/mol
InChI Key: CEZGNBGROCJEAQ-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound that features a triazine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a phenylhydrazine derivative with a suitable carbonyl compound, followed by cyclization in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to more reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized triazine derivative, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with similar structural features.

    Phenylhydrazine Derivatives: Compounds with related functional groups.

    Other Triazine Derivatives: Compounds with variations in the triazine ring or substituents.

Uniqueness

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is unique due to its specific combination of a phenyl group and a triazine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZGNBGROCJEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447600
Record name 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82507-66-2
Record name 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions that 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo?

A: This compound exhibits diverse reactivity. For instance, it reacts with phosphorus pentasulfide to yield the corresponding 6-thione derivative. [] It can also undergo methylation reactions, both at the nitrogen atoms and the 6-thione group (if present). [, ] Additionally, it can be modified through Mannich reactions at the nitrogen atom, introducing substituents like morpholinomethylene. []

Q2: Can 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one be oxidized?

A: Yes, 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a derivative of the compound, undergoes aerial oxidation, resulting in a mixture of 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one and 1-methyl-3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione. [] This highlights the susceptibility of the dihydrotriazinone ring to oxidation. Interestingly, further oxidation of the dehydro derivative with Oxone® leads to a rearrangement, forming a triazole ring. []

Q3: What is the significance of studying the tautomeric forms of these triazinones?

A: Understanding the tautomeric preferences is crucial as it directly impacts the compound's reactivity and potential biological activity. For example, research confirmed that 2-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one exists in a zwitterionic form in the solid state, while 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one adopts a non-ionic tautomer. [] This information is vital for predicting the molecule's behavior in different chemical environments.

Q4: Has 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one been explored for its anticancer potential?

A: Yes, research has explored the synthesis and anticancer evaluation of various 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives. [] This study highlights the potential of modifying this scaffold for developing novel anticancer agents.

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